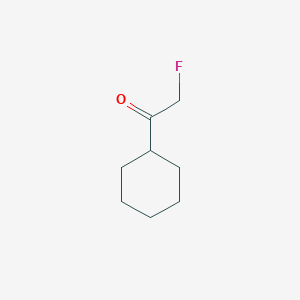

1-Cyclohexyl-2-fluoroethanone

Description

Structure

3D Structure

Properties

CAS No. |

768-04-7 |

|---|---|

Molecular Formula |

C8H13FO |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

1-cyclohexyl-2-fluoroethanone |

InChI |

InChI=1S/C8H13FO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 |

InChI Key |

YZUNZSDSNNZRPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Fluoroethanone and Analogous α Fluoroketones

Electrophilic Fluorination Strategies

Electrophilic fluorination stands as a primary approach for the direct introduction of a fluorine atom at the α-position to a carbonyl group. This is often accomplished by reacting an enol or enolate intermediate with an electrophilic fluorine source, such as Selectfluor.

Catalytic Fluorination of Unsaturated Precursors

The use of unsaturated precursors like allylic alcohols and alkynes provides a versatile entry point for synthesizing α-fluoroketones through innovative catalytic tandem reactions.

A notable one-pot strategy involves the use of an iridium catalyst to facilitate a tandem isomerization-fluorination sequence starting from allylic alcohols. organic-chemistry.orgorganic-chemistry.org In this process, the iridium complex, such as [Cp*IrCl₂]₂, catalyzes the isomerization of the allylic alcohol into its corresponding enolate or enol tautomer. organic-chemistry.org This intermediate is then trapped in situ by an electrophilic fluorinating agent like Selectfluor, which is present in the reaction medium. organic-chemistry.orgorganic-chemistry.org This method efficiently produces α-fluoro ketones as single constitutional isomers in good yields. organic-chemistry.org The process is analogous to other iridium-catalyzed tandem reactions, such as isomerization/bromination, which also proceed from allylic alcohol precursors to yield α-halocarbonyl compounds. diva-portal.org

Table 1: Iridium-Catalyzed Tandem Isomerization/Fluorination

| Component | Role | Example |

|---|---|---|

| Substrate | Carbonyl Precursor | Allylic Alcohols |

| Catalyst | Isomerization | [Cp*IrCl₂]₂ |

| Fluorine Source | Electrophilic Fluorinating Agent | Selectfluor |

An efficient synthesis of α-fluoroketones can be achieved through a gold-catalyzed reaction involving the insertion of hydrogen fluoride (B91410) (HF) into a gold carbene intermediate. southwales.ac.uknih.govresearchgate.net This method typically begins with the activation of an alkyne by a cationic gold catalyst. The subsequent addition of an N-oxide generates a reactive gold carbene intermediate. nih.govnih.gov This highly electrophilic species then undergoes an insertion reaction with an HF source, such as HF-pyridine, to yield the final α-fluoroketone. nih.govrsc.org This approach is noted for its excellent chemical yields across a wide range of alkyne substrates and its tolerance for various functional groups. southwales.ac.uknih.gov

The proposed mechanism involves the following key steps:

Addition of an N-oxide to a cationic gold-activated alkyne, forming a vinyl gold intermediate.

Transformation of the vinyl gold species into the key gold carbene intermediate.

Insertion of HF into the gold carbene to give the α-fluoroketone product. nih.gov

A novel method for the rapid synthesis of α-fluoroketone derivatives utilizes a silver-catalyzed regioselective fluorination of carbonyl-directed alkynes. acs.orgnih.gov This protocol employs N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of water, proceeding under simple and mild reaction conditions. nih.govacs.org The reaction exhibits high regioselectivity, providing a direct route to complex α-fluoroketones. acs.orgfigshare.com

A plausible mechanism suggests that the reaction is initiated by the attack of the carbonyl oxygen onto the alkyne π-bond, which is activated by the silver catalyst. acs.org This leads to the formation of a benzopyrylium intermediate. Subsequent nucleophilic attack by water, followed by a proton-catalyzed ring-opening, generates a silver enol intermediate. This intermediate then undergoes fluorination by NFSI, and a final enol-keto tautomerism yields the desired α-fluoroketone. acs.org

Fluorination of Halogenated Ketone Intermediates (e.g., α-chloro-α-fluoroketones)

The synthesis of α-fluoroketones can also be accomplished through the fluorination of other α-haloketones, a process often referred to as a halogen exchange (Halex) reaction. Nucleophilic fluorination of α-chloro or α-bromo ketones using reagents like tetrabutylammonium (B224687) hydrogen difluoride provides a direct pathway to the corresponding α-fluoroketones. nih.gov

Furthermore, α-chloro-α-fluoroketones serve as important intermediates. researchgate.net These mixed dihaloketones can be prepared through methods such as the decarboxylative chlorination of α-fluoro-β-oxocarboxylic acids. researchgate.net The development of catalytic, enantioselective methods to access chiral α,α-chlorofluoro aldehydes and ketones highlights the significance of these halogenated intermediates in asymmetric synthesis. nih.govacs.org The dual electrophilic nature of α-haloketones, with reactive sites at both the carbonyl carbon and the halogen-bearing α-carbon, makes them versatile precursors in organic synthesis. nih.gov

Indirect Synthetic Routes and Precursor Transformations

Beyond direct fluorination, several indirect strategies and precursor transformations have been developed to access α-fluoroketones. These methods often start from readily available materials that are not simple ketones or unsaturated precursors.

One such route begins with carboxylic acids. researchgate.net In this multi-step sequence, the carboxylic acid is first activated and reacted with a malonate, such as diethyl malonate. The resulting acyl malonate intermediate is then fluorinated using an electrophilic source like Selectfluor. The final step involves a double-decarboxylation to furnish the desired α-fluoroketone. researchgate.net

Another distinct method involves the fluorination of vinyl azides. organic-chemistry.org This transition-metal-free protocol uses Selectfluor as the fluorine source and proceeds under mild conditions. organic-chemistry.org The reaction mechanism is proposed to involve a single-electron transfer (SET) from the vinyl azide (B81097) to Selectfluor, followed by a fluorine atom transfer. organic-chemistry.org Isotopic labeling studies have confirmed that the oxygen atom in the resulting α-fluoroketone originates from water present in the reaction mixture. organic-chemistry.org

Additionally, the decarboxylative fluorination of tertiary β-keto carboxylic acids presents another effective pathway. This reaction proceeds in the absence of a catalyst or base, using an electrophilic fluorinating reagent to yield α-fluoroketones in very good yields. organic-chemistry.org

Table 2: Summary of Indirect Synthetic Routes

| Starting Precursor | Key Reagents/Steps | Product |

|---|---|---|

| Carboxylic Acids | 1. Activation & Malonate coupling2. Fluorination (Selectfluor)3. Double-decarboxylation | α-Fluoroketones researchgate.net |

| Vinyl Azides | Selectfluor, H₂O | α-Fluoroketones organic-chemistry.org |

Functionalization of Cyclohexyl-Containing Ketones and Derivatives

The direct α-fluorination of ketones is one of the most straightforward methods for synthesizing α-fluoroketones. This approach involves the reaction of a ketone enolate or its equivalent with an electrophilic fluorine source ("F+"). A variety of modern electrophilic fluorinating reagents have been developed, with N-fluoro-benzenesulfonimide (NFSI) and Selectfluor® being among the most commonly used due to their efficiency and handling characteristics.

The mechanism for the fluorination of ketone substrates with reagents like Selectfluor® is proposed to proceed through an enol or enolate intermediate. For cyclic ketones and related structures, the enol species initiates the reaction by having its carbon-carbon double bond attack the electrophilic fluorine atom of the reagent. This method has been successfully applied to a range of ketones, including those with carbocyclic rings, allowing for direct and regiospecific fluorofunctionalization without the need for prior activation of the molecule. fu-berlin.debeilstein-journals.org

Research has demonstrated the effectiveness of reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) in methanol (B129727) for the direct, high-yield α-fluorination of various ketones. beilstein-journals.org This system is noted for its convenience and efficiency, making it suitable for routine laboratory use. beilstein-journals.org Another approach utilizes a micellar system with sodium dodecyl sulfate (B86663) (SDS) as a promoter for the direct regioselective fluorination of ketones in water, offering a more environmentally friendly option. nih.gov

Interactive Table: Examples of Direct α-Fluorination of Ketones

| Ketone Substrate | Fluorinating Reagent | Solvent | Promoter/Catalyst | Yield (%) | Reference |

| Cyclohexanone (B45756) | Accufluor™ NFTh | Methanol | None | High | beilstein-journals.org |

| Acetophenone | Selectfluor® | Water | SDS | High | nih.gov |

| 1-Indanone | Iodosylarenes/TEA·5HF | Not specified | None | Good | nih.gov |

| Various Cyclic/Acyclic Ketones | Selectfluor® | Water | SDS | Good-Excellent | nih.gov |

Stereoselective Synthesis for Chiral Alpha-Fluoroketones and Related Compounds

The introduction of a fluorine atom alpha to a carbonyl group can create a stereogenic center, making stereoselective synthesis a critical area of research. Controlling the three-dimensional arrangement of the C-F bond is essential for developing chiral fluorinated molecules for pharmaceutical and other applications.

Enantioselective catalysis aims to produce one enantiomer of a chiral molecule in excess over the other. Several catalytic systems have been developed for the asymmetric α-fluorination of ketones.

One of the most successful approaches is organocatalysis, particularly using primary amine functionalized Cinchona alkaloids. youtube.com This method leverages enamine activation to achieve the direct and highly enantioselective α-fluorination of a variety of cyclic ketones with excellent yields and enantiomeric excesses (up to 99% ee). youtube.com This protocol has proven effective for a range of substrates, including challenging polycyclic systems. youtube.com

Another distinct strategy involves the palladium-catalyzed asymmetric decarboxylation of racemic α-fluoro-β-ketoesters. In the presence of a chiral phosphinooxazoline ligand, this method affords optically active α-fluoroketones in high yields and with outstanding enantioselectivity (up to 99% ee). This approach is conceptually novel as it generates chirality from a racemic precursor.

A complementary method utilizes a nucleophilic fluorine source, such as Cesium Fluoride (CsF), in combination with a chiral hydrogen-bond donor phase-transfer catalyst. researchgate.net This system circumvents the typically low nucleophilicity of fluoride and provides an efficient route to a wide range of α-fluoroketones with high enantioselectivity under mild conditions. researchgate.net

Interactive Table: Enantioselective Catalytic Systems for α-Fluoroketone Synthesis

| Catalytic System | Substrate Type | Fluorine Source | Key Features | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Organocatalyst | Cyclic Ketones | NFSI | Enamine activation; broad substrate scope | Up to 99% | youtube.com |

| Palladium / Chiral Ligand | Racemic α-fluoro-β-ketoesters | Pre-incorporated | Asymmetric decarboxylation | Up to 99% | |

| Chiral Phase-Transfer Catalyst | α-Keto Sulfonium Salts | CsF | Nucleophilic fluorination; mild conditions | High | researchgate.net |

| Chiral Phosphoric Acid (CPA) | 2-fluoro-1,3-indanediones | Pre-incorporated | Catalytic desymmetrization | Up to 96% | rsc.org |

Diastereoselective synthesis is crucial when a molecule already contains one or more stereocenters, and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones. In the context of cyclohexyl-containing compounds, the rigid ring structure often provides a strong basis for diastereocontrol.

The aforementioned organocatalytic protocol using Cinchona alkaloids not only provides excellent enantioselectivity but also demonstrates high levels of diastereocontrol in complex systems. youtube.com For instance, in the fluorination of the hydrogenated Hajos–Parrish ketone, a polycyclic system containing a cyclohexyl ring, the catalyst directs the fluorination to a specific position (C5 on the cyclohexyl ring) with remarkable chemo-, regio-, and diastereoselectivity (98:2 dr). youtube.com

Another powerful strategy for achieving diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. An example involves the use of trans-1,2-diaminocyclohexane as a chiral auxiliary to synthesize enantiopure enamines. Subsequent reaction with an electrophilic trifluoromethylthiolating reagent affords α-SCF3-substituted products with high stereoselectivity, demonstrating how a cyclohexyl-based auxiliary can effectively control the formation of a new stereocenter.

Mechanistic Investigations and Reactivity Profiles of 1 Cyclohexyl 2 Fluoroethanone Derivatives

Reactions at the α-Carbon Center

The presence of the carbonyl group significantly impacts the reactivity of the adjacent α-carbon, making the α-hydrogens acidic and susceptible to substitution.

Electrophilic α-substitution reactions in ketones, such as 1-Cyclohexyl-2-fluoroethanone, proceed through the formation of an enol or enolate intermediate. wikipedia.organkara.edu.tr The α-hydrogen is rendered acidic by the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org This allows for its removal by a base to form a nucleophilic enolate, or in the presence of an acid, tautomerization to a nucleophilic enol. ankara.edu.tr

The general mechanism for acid-catalyzed α-substitution involves the following steps:

Protonation of the carbonyl oxygen by an acid catalyst. fiveable.me

Deprotonation at the α-carbon to form an enol intermediate. libretexts.orgfiveable.me

The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophile. wikipedia.org

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-substituted ketone. libretexts.org

A common example is the α-halogenation of ketones in the presence of an acid. wikipedia.orgfiveable.me Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. msu.edu

| Step | Description | Intermediate |

| 1 | Protonation of carbonyl oxygen | Oxonium ion |

| 2 | Deprotonation of α-carbon | Enol |

| 3 | Nucleophilic attack on electrophile | Protonated α-substituted ketone |

| 4 | Deprotonation of carbonyl oxygen | α-substituted ketone |

α-Halo ketones, including this compound, are highly reactive towards nucleophilic substitution, primarily following an SN2 pathway. jove.comnih.gov The electron-withdrawing effect of the carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. nih.gov This activation is a result of the polarization of the C-X (carbon-halogen) bond. nih.gov

The SN2 reaction at the α-carbon of a ketone is significantly faster than in a corresponding alkyl halide. This enhanced reactivity is attributed to orbital overlap between the carbonyl group and the reacting center. stackexchange.com The mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the α-carbon if it is a chiral center. masterorganicchemistry.com The transition state is stabilized by conjugation with the carbonyl group. youtube.com

It is important to note that SN1 reactions are generally disfavored for α-halo ketones because they would form a less stable α-carbocation intermediate. jove.com The use of strongly basic nucleophiles can sometimes lead to competing elimination reactions or enolate formation. jove.com

Enolates are powerful nucleophiles in organic synthesis and are readily formed from ketones with α-hydrogens. masterorganicchemistry.com The acidity of the α-hydrogen in this compound is further enhanced by the inductive effect of the fluorine atom. Treatment with a suitable base will deprotonate the α-carbon to form an enolate. bham.ac.uk

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. libretexts.orglibretexts.org Reactions with most electrophiles, particularly carbon-based electrophiles, occur predominantly at the α-carbon. bham.ac.uk

The presence of the α-fluoro substituent influences the reactivity of the enolate. While the fluorine atom increases the acidity of the remaining α-hydrogen, it can also affect the stability and conformation of the enolate and the subsequent transition states. Studies on α-fluoroketones have shown that their conformational preferences can impact their reactivity. beilstein-journals.org For instance, the alignment of the C-F bond relative to the carbonyl group can influence the accessibility of the α-carbon to electrophiles. beilstein-journals.org

Transformations involving the enolate of this compound can lead to a variety of products through reactions such as:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds at the α-position. libretexts.org

Aldol reactions: Addition to other carbonyl compounds. msu.edu

Halogenation: Further reaction with halogens. libretexts.org

The choice of base and reaction conditions is crucial in controlling the regioselectivity of enolate formation when there are multiple non-equivalent α-hydrogens. bham.ac.uk

Cyclohexyl Ring Influence on Reactivity

The cyclohexyl ring in this compound is not merely a spectator group; its conformational properties play a significant role in the stereochemical outcome and rates of reactions.

The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize steric and torsional strain. weebly.com Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations is influenced by the size of the substituent. libretexts.org

The orientation of the reacting group (axial or equatorial) can significantly affect the rate and stereochemical outcome of a reaction. spcmc.ac.inchemistryschool.net For reactions occurring at a substituent on the ring, the accessibility of the reaction center is often greater for equatorial substituents due to reduced steric hindrance. spcmc.ac.in

In the context of this compound, the conformational preference of the cyclohexyl group will influence the approach of reagents to the α-carbon and the carbonyl group, thereby affecting the stereoselectivity of reactions.

Substitution and elimination reactions involving leaving groups on a cyclohexane ring are highly dependent on the conformation of the ring. slideshare.net

For SN2 reactions, the nucleophile must approach the carbon atom from the backside of the leaving group (180°). chemistrysteps.com This anti-periplanar alignment is more readily achieved when the leaving group is in an axial position, as this orientation provides a clearer path for the incoming nucleophile. chemistrysteps.com Consequently, cyclohexyl derivatives with axial leaving groups often react faster in SN2 reactions than their equatorial counterparts. chemistrysteps.com

E2 elimination reactions also have strict stereoelectronic requirements, specifically an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.com In a cyclohexane ring, this requirement is met when both the leaving group and the β-hydrogen are in axial positions. chemistrysteps.comchemistrysteps.com Therefore, E2 eliminations proceed much more readily from a conformation where the leaving group is axial. chemistrysteps.com If the leaving group is in a stable equatorial position, the ring must first flip to a less stable conformation with an axial leaving group for the E2 reaction to occur. chemistrysteps.com

The specific products of elimination reactions in substituted cyclohexanes are determined by which β-hydrogens can achieve an anti-periplanar relationship with the leaving group. chemistrysteps.com

| Reaction Type | Preferred Leaving Group Orientation | Rationale |

| SN2 | Axial | Allows for optimal backside attack by the nucleophile. chemistrysteps.com |

| E2 | Axial | Required for anti-periplanar alignment with an axial β-hydrogen. chemistrysteps.comchemistrysteps.com |

Carbonyl Group Reactivity and Functional Group Interconversions

The presence of a fluorine atom on the α-carbon significantly modulates the reactivity of the carbonyl group in this compound and its derivatives. This influence extends to both general ketone reactions and specific transformations unique to α-fluorinated systems.

General Ketone Reactions and Specific Transformations of Alpha-Fluoroketones

The reactivity of α-haloketones is primarily governed by the inductive effect of the halogen and the carbonyl group. In this compound, the highly electronegative fluorine atom enhances the electrophilicity of both the α-carbon and, to a lesser extent, the carbonyl carbon. This makes the compound susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (leading to addition products) and the α-carbon (leading to substitution products).

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. The orbital overlap in α-halogenated ketones provides activation to the carbonyl group, making it more reactive towards nucleophilic addition than non-halogenated carbonyl compounds. However, the choice of nucleophile and reaction conditions determines the regioselectivity of the attack. Strong, "hard" nucleophiles like Grignard reagents or organolithium compounds typically favor addition to the carbonyl group.

In addition to carbonyl addition, α-fluoroketones are excellent substrates for SN2 nucleophilic displacement at the α-carbon. The carbonyl group activates the C-F bond, making the fluorine a better leaving group compared to its counterpart in a simple fluoroalkane. This dual reactivity allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives from a common α-fluoroketone precursor.

Oxidative and Reductive Pathways

The carbonyl group of this compound can undergo both oxidation and reduction, leading to valuable synthetic intermediates.

Oxidative Pathways: The Baeyer-Villiger oxidation is a prominent oxidative transformation for ketones, converting them into esters using peroxyacids (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid. alfa-chemistry.com For an unsymmetrical ketone like this compound, the reaction is regioselective, governed by the migratory aptitude of the adjacent groups. The group that can better stabilize a positive charge preferentially migrates. libretexts.org Theoretical and experimental studies on other α-fluoroketones suggest that the migratory aptitude of a fluorinated alkyl group is complex and there is only a small energetic difference between the migration of the fluorinated substituent versus the non-fluorinated alkyl substituent. nih.gov The general migratory trend in Baeyer-Villiger oxidations is well-established.

libretexts.orgwikipedia.org| Migratory Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl / Benzyl | Moderate |

| Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

Based on this trend, the cyclohexyl group in this compound would be expected to migrate preferentially over the fluoromethyl group, yielding cyclohexyl fluoroacetate (B1212596).

Reductive Pathways: Reduction of the carbonyl group in α-fluoroketones can be achieved using various reagents. Standard hydride reagents like sodium borohydride (B1222165) (NaBH4) reduce the ketone to the corresponding fluoroalcohol. Interestingly, studies comparing α-haloacetophenones have shown that α-fluoro ketones are slightly less reactive towards borohydride reduction than their α-chloro and α-bromo analogs. This has been attributed to conformational effects where the reactive conformation, with the C-F bond orthogonal to the carbonyl group for optimal orbital overlap, is disfavored.

A notable reductive pathway is hydrodefluorination, where the C-F bond is cleaved. Biocatalytic approaches using transaminases have demonstrated the ability to convert α-fluoroketones into the corresponding defluorinated ketones. whiterose.ac.uk This process occurs under mild, aqueous conditions and requires a stoichiometric amine donor, representing a green alternative to traditional chemical methods. whiterose.ac.uk

Transformations Leading to Alpha-Fluoroenones

α-Fluoro-α,β-unsaturated ketones (α-fluoroenones) are valuable synthetic building blocks. One effective method for their synthesis involves a two-step sequence starting from an α-fluoro-β-oxocarboxylic acid. researchgate.net This precursor undergoes decarboxylative chlorination to yield an α-chloro-α-fluoroketone. Subsequent base-mediated elimination of HCl from this intermediate furnishes the desired α-fluoroenone. This method is applicable to the synthesis of both cyclic and acyclic enones. researchgate.net

Another innovative approach involves a formal substitution of the α-hydrogen in an enone with fluorine. This transformation proceeds via a rare umpolung Morita–Baylis–Hillman-type mechanism in a single step, utilizing an iodine(III) reagent and a fluoride (B91410) source like HF-pyridine complex. acs.org

| Starting Material | Key Steps | Reagents | Reference |

|---|---|---|---|

| α-Fluoro-β-oxocarboxylic acid | 1. Decarboxylative chlorination 2. Base-mediated elimination | 1. NCS (or other chlorinating agent) 2. Base (e.g., DBU, Et3N) | researchgate.net |

| α,β-Unsaturated ketone (Enone) | Umpolung Morita–Baylis–Hillman reaction | Iodine(III) reagent, HF-pyridine, Amine base | acs.org |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for transformations of this compound is crucial for controlling reactivity and predicting product outcomes. This involves kinetic studies to identify rate-determining steps and the characterization of transient intermediates.

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into the sequence of elementary steps in a reaction. For many reactions involving ketones, the initial enolization or enolate formation can be the rate-determining step. In the case of α-fluoroketones, the strong electron-withdrawing nature of the fluorine atom increases the acidity of the α'-protons (on the cyclohexyl ring), potentially affecting the rate of enolization at that position.

For the Baeyer-Villiger oxidation, both theoretical and experimental studies on α-fluoroketones have been conducted. nih.govacs.org The mechanism proceeds via a tetrahedral intermediate, often called the Criegee intermediate. wikipedia.org Computational studies suggest that for both uncatalyzed and acid-catalyzed reactions, the formation of this Criegee intermediate (the first transition state) is the rate-determining step, rather than the subsequent migratory rearrangement. nih.govacs.org

In nucleophilic substitution reactions at the α-carbon, the kinetics typically follow a second-order rate law, consistent with an SN2 mechanism. The rate would be dependent on the concentration of both the α-fluoroketone and the nucleophile.

Identification and Characterization of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their transient nature. However, their existence is inferred from mechanistic studies, trapping experiments, and spectroscopic analysis in some cases.

Enol and Enolate Intermediates : Reactions occurring at the α-carbon of ketones, such as halogenation or alkylation, proceed through enol or enolate intermediates. The formation of these species is a critical step in the mechanism of reactions like the base-mediated elimination to form α-fluoroenones.

Criegee Intermediate : In the Baeyer-Villiger oxidation, the key intermediate is the tetrahedral adduct formed from the nucleophilic attack of the peroxyacid on the protonated ketone carbonyl. researchgate.net This intermediate, known as the Criegee intermediate, subsequently undergoes a concerted rearrangement where an alkyl or aryl group migrates from carbon to oxygen, leading to the final ester product. wikipedia.orgresearchgate.net

Ketimine and Enamine Intermediates : In the biocatalytic hydrodefluorination of α-fluoroketones by transaminases, the proposed mechanism involves the reaction of the ketone with the pyridoxamine 5'-phosphate (PMP) form of the cofactor to produce a ketimine adduct. whiterose.ac.uk This intermediate then isomerizes and eliminates fluoride to give an enamine derivative, which is subsequently hydrolyzed to release the defluorinated ketone. whiterose.ac.uk

Enolonium Intermediates : The synthesis of α-fluoroenones from enones via the umpolung Morita–Baylis–Hillman reaction is proposed to proceed through an enolonium species. acs.org Spectroscopic identification of these elusive umpoled enolates has been reported, confirming their role as direct intermediates in certain C-F bond-forming reactions. acs.org

Catalytic Cycle Analysis in Fluorination and Other Transformations

The catalytic α-fluorination of ketones, including derivatives like this compound, is a pivotal transformation in medicinal and materials chemistry. Mechanistic investigations have revealed intricate catalytic cycles that enable high efficiency and stereocontrol. The predominant pathways involve organocatalysis, particularly through enamine intermediates, and in some cases, cooperative dual-catalysis systems.

A widely accepted mechanism for the enantioselective α-fluorination of cyclic ketones is based on enamine catalysis. acs.orgprinceton.edu This cycle utilizes a chiral primary amine organocatalyst, often derived from Cinchona alkaloids, to activate the ketone substrate towards an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI).

The key steps in the enamine catalytic cycle are as follows:

Enamine Formation: The catalytic cycle begins with the condensation of the ketone (e.g., a cyclohexyl ethanone precursor) with the chiral primary amine catalyst. This reaction forms a transient chiral enamine intermediate. The use of primary amines is crucial as they tend to form enamines with ketones more readily than secondary amines, overcoming a common limitation in ketone activation. acs.orgprinceton.edu

Electrophilic Fluorination: The formed enamine, being nucleophilic at the α-carbon, attacks the electrophilic fluorine atom of a reagent like NFSI. The inherent chirality of the enamine, dictated by the catalyst's structure, directs the fluorine atom to one face of the molecule, thereby establishing the stereochemistry at the α-position. princeton.edu

Hydrolysis and Catalyst Regeneration: The resulting fluorinated iminium ion is then hydrolyzed by ambient water to release the α-fluorinated ketone product (e.g., this compound) and regenerate the primary amine catalyst, allowing it to enter a new catalytic cycle.

This organocatalytic approach has proven effective for a variety of cyclic ketones, demonstrating high levels of regio-, chemo-, enantio-, and diastereoselectivity. princeton.edu

For more challenging substrates, such as α-branched cyclohexanones, a more complex "dual catalysis" or "cooperative catalysis" model has been proposed and demonstrated. acs.orgacs.org This system merges two independent catalytic cycles that operate in synchrony to achieve the desired transformation.

The dual catalytic cycle for asymmetric fluorination involves:

Cycle 1: Enamine Catalysis: A primary amine (like a protected amino acid) condenses with the ketone to form a reactive enamine intermediate, which also acts as a hydrogen-bond donor. acs.orgacs.org

Cycle 2: Chiral Anion Phase-Transfer Catalysis: A lipophilic chiral phosphate catalyst undergoes anion exchange with the counterions of an insoluble electrophilic fluorinating reagent, such as Selectfluor. This process generates a soluble and highly reactive chiral electrophilic fluorinating species. acs.org

The synergy between these two cycles, where the chiral enamine and the chiral fluorinating reagent react, allows for high enantioselectivity in the formation of sterically demanding quaternary fluorine stereocenters. acs.org This dual approach highlights the sophisticated mechanistic strategies developed to overcome the limitations of single-catalyst systems.

The effectiveness of these catalytic systems is demonstrated by the successful fluorination of various cyclohexanone (B45756) derivatives under optimized conditions. The data below illustrates typical results achieved in organocatalytic fluorination reactions, showcasing the high yields and enantioselectivities attainable.

| Substrate | Catalyst Loading (mol %) | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | 20 | NFSI | 81 | 96 | acs.org |

| 4-tert-Butylcyclohexanone | 20 | NFSI | 85 | 99 | princeton.edu |

| 4-Phenylcyclohexanone | 10 | NFSI | 72 | 97 | princeton.edu |

| 3-Methylcyclohexanone | 20 | NFSI | 80 (9:1 dr) | 99 | princeton.edu |

| 2-Phenylcyclohexanone | 5 | Selectfluor | 92 | 94 | acs.org |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 2 Fluoroethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton and carbon NMR spectra offer a complete map of the carbon and hydrogen framework of 1-Cyclohexyl-2-fluoroethanone.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Cyclohexyl Protons: The eleven protons of the cyclohexyl ring are expected to appear as a series of complex multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The proton on the carbon attached to the carbonyl group (α-proton) would be the most deshielded of this group, likely appearing around 2.3-2.6 ppm. openochem.org

α-Fluoro Methylene Protons: The two protons on the carbon adjacent to both the carbonyl group and the fluorine atom (-COCH₂F) are significantly deshielded. Their signal is expected to be a doublet due to coupling with the adjacent fluorine atom, appearing in the range of 4.5-5.5 ppm. The coupling constant (²JHF) for this interaction is typically large, in the range of 45-50 Hz.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In proton-decoupled spectra, each unique carbon atom typically appears as a single line, though coupling to fluorine can introduce splitting. magritek.com

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon and is expected to have a chemical shift in the range of 190–220 ppm. openochem.org Due to the electronegative fluorine atom on the adjacent carbon, this peak may be shifted slightly.

α-Fluoro Methylene Carbon: The carbon atom bonded to fluorine (-CH₂F) will show a large one-bond carbon-fluorine coupling (¹JCF). Its chemical shift is expected in the range of 70-90 ppm, appearing as a doublet.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum, typically between 25 and 50 ppm. openochem.org The carbon atom directly attached to the carbonyl group will be the most deshielded of this set.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| C=O | - | 190-220 | Singlet or Triplet (²JCF) |

| -CH₂F | 4.5-5.5 | 70-90 | Doublet (²JHF) / Doublet (¹JCF) |

| Cyclohexyl-CH | 2.3-2.6 | 40-50 | Multiplet |

| Cyclohexyl-CH₂ | 1.0-2.0 | 25-40 | Multiplets |

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom in a molecule. biophysics.orghuji.ac.il

Chemical Shift: The ¹⁹F nucleus is very sensitive to its electronic environment, resulting in a wide range of chemical shifts. biophysics.org For an α-fluoro ketone, the fluorine chemical shift is expected to be in the range of -180 to -230 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu

Coupling: The fluorine signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (²JFH), with a coupling constant typically between 45-50 Hz. This provides direct evidence for the -CH₂F moiety.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. harvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. This would be particularly useful in tracing the connectivity within the complex multiplet signals of the cyclohexyl ring. libretexts.org A cross-peak between the cyclohexyl proton at the C1 position and the adjacent protons on the ring would confirm their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the cyclohexyl and methylene groups to their corresponding carbon signals.

Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) within the cyclohexyl ring can provide information about the preferred conformation (chair, boat) and the stereochemical relationship (axial, equatorial) of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. gre.ac.uk

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For a typical aliphatic ketone, this band appears around 1715 cm⁻¹. libretexts.orglibretexts.org However, the presence of an electronegative fluorine atom on the α-carbon generally shifts the carbonyl stretching frequency to a higher wavenumber (1725-1745 cm⁻¹) due to the inductive effect. Other expected bands include C-H stretching vibrations for the cyclohexyl and methylene groups around 2850-3000 cm⁻¹ and a C-F stretching vibration, which is typically found in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. gre.ac.uk The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-C bond vibrations of the cyclohexyl ring are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. nih.gov

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Medium-Strong |

| C=O Stretch | 1725-1745 | Strong | Medium-Weak |

| C-F Stretch | 1000-1100 | Strong | Weak |

| C-C Stretch | 800-1200 | Medium-Weak | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. wikipedia.org For this compound (Molecular Formula: C₈H₁₃FO), the molecular weight is approximately 144.19 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound.

Fragmentation Patterns: The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.commiamioh.edu

Cleavage 1: Loss of the fluoromethyl radical (•CH₂F) would result in the formation of a cyclohexyl acylium ion [C₆H₁₁CO]⁺ at m/z 111. This is expected to be a significant peak.

Cleavage 2: Loss of the cyclohexyl radical (•C₆H₁₁) would lead to the formation of the [CH₂FCO]⁺ ion at m/z 61.

McLafferty Rearrangement: A McLafferty rearrangement is possible if there is a γ-hydrogen available on the cyclohexyl ring. This would involve the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral alkene molecule from the ring and the formation of a characteristic radical cation. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C=O, C-F) and bond angles, confirming the molecular geometry.

Conformation: The exact conformation of the cyclohexyl ring (e.g., chair conformation) and the orientation of the fluoroacetyl group relative to the ring would be determined.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds.

While obtaining a crystal structure for a relatively simple, flexible molecule can be challenging, it would provide the most complete picture of its solid-state architecture. st-andrews.ac.ukresearchgate.netwiley.comresearchgate.net

Gas-Phase Structural Characterization: Rotational (Microwave) Spectroscopy

As of the current available scientific literature, specific studies on the gas-phase structural characterization of this compound using rotational (microwave) spectroscopy have not been reported. Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions. This method provides highly accurate rotational constants, which are inversely related to the principal moments of inertia of the molecule. From these constants, detailed structural parameters such as bond lengths, bond angles, and dihedral angles can be derived.

For a molecule like this compound, rotational spectroscopy could potentially identify different conformers arising from the rotation around the C-C single bond connecting the cyclohexyl ring and the carbonyl group, as well as the orientation of the fluoroacetyl group relative to the ring. Each distinct conformer would exhibit a unique rotational spectrum. However, without experimental data, the specific rotational constants and structural details of this compound remain undetermined.

Electronic Spectroscopy and Chiroptical Methods (e.g., UV-Vis, Circular Dichroism)

Detailed experimental data from electronic spectroscopy (such as UV-Vis) and chiroptical methods (like Circular Dichroism) specifically for this compound are not available in the reviewed literature.

Electronic spectroscopy probes the electronic transitions within a molecule. For a ketone like this compound, one would expect to observe a weak n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths, associated with the carbonyl chromophore. The exact position and intensity of these absorptions would be influenced by the cyclohexyl and fluoromethyl substituents.

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. If this compound were resolved into its enantiomers, CD spectroscopy could be used to characterize them. The CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the stereochemical configuration of the molecule in solution. In the absence of such studies, the chiroptical properties of this compound have not been characterized.

Due to the lack of specific experimental data, data tables for the spectroscopic and structural characterization of this compound cannot be provided at this time.

Computational and Theoretical Studies on 1 Cyclohexyl 2 Fluoroethanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules like 1-Cyclohexyl-2-fluoroethanone. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications to Structure, Conformation, and Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT is instrumental in exploring its structural and electronic properties.

DFT calculations are employed to:

Determine Optimized Geometries: By finding the minimum energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles for the various possible conformers of the molecule.

Calculate Rotational Barriers: The energy profile for rotation around the C(O)-CH2F bond and the bond connecting the carbonyl carbon to the cyclohexyl ring can be mapped. This helps in understanding the flexibility of the molecule and the energy required to interconvert between different conformations.

Predict Reactivity: Conceptual DFT provides reactivity descriptors such as ionization energy, electron affinity, and Fukui functions. scielo.org.mx These indices help in predicting how this compound might interact with other molecules, for instance, identifying the most likely sites for nucleophilic or electrophilic attack. scielo.org.mx Studies on related α-fluoroketones show that these compounds are highly reactive, and computational analysis can elucidate the factors influencing this reactivity. whiterose.ac.ukresearchgate.net

A typical DFT study on this compound would involve various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results.

| Parameter | Calculated Value | Significance for this compound |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-F Bond Length | ~1.39 Å | Reflects the strong, polar nature of the carbon-fluorine bond. |

| Rotational Barrier (O=C-C-F) | 2-5 kcal/mol | Energy required to rotate the fluoromethyl group, indicating conformational flexibility. |

| Dipole Moment | ~2.5 - 3.5 D | Quantifies the overall polarity of the molecule, crucial for intermolecular interactions. nih.gov |

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. uwlax.eduibm.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to achieving high accuracy. ibm.comrsc.org

For this compound, ab initio calculations are valuable for:

Benchmarking DFT Results: High-level ab initio calculations (e.g., CCSD(T)) can provide "gold standard" energies for key conformers, which are then used to assess the accuracy of more computationally efficient DFT methods.

Investigating Electron Correlation Effects: Methods like MP2 account for electron correlation, which is important for accurately describing non-covalent interactions and subtle stereoelectronic effects that govern the molecule's conformational preferences.

Analyzing Tautomeric Equilibria: Ab initio studies on related ketones have been used to investigate the effects of α-substitution on keto-enol tautomerism, finding that electronegative substituents often stabilize the enol form. rsc.org

While computationally more demanding than DFT, ab initio methods provide a deeper and more rigorous understanding of the electronic structure. rsc.org

Conformational Energy Landscapes and Stereochemical Preferences

The conformational flexibility of this compound arises from two primary sources: the rotation of the fluoroacetyl group and the dynamics of the cyclohexyl ring. Mapping the potential energy surface reveals the relative stabilities of different conformers and the energy barriers separating them.

Gauche Effect and Stereoelectronic Effects in Fluorinated Systems

The "gauche effect" describes the tendency of certain molecules, particularly those with electronegative substituents like 1,2-difluoroethane, to favor a gauche conformation (dihedral angle of ~60°) over an anti conformation. d-nb.infowikipedia.orgnih.gov This preference is often attributed to a stabilizing hyperconjugative interaction, where electron density is donated from a σ bonding orbital to a vicinal σ* antibonding orbital. d-nb.infowikipedia.org

In this compound, the key dihedral angle is F-C-C=O. The primary stereoelectronic interaction at play is the hyperconjugation between the C-H σ orbital on the cyclohexyl ring and the C-F σ* antibonding orbital. nih.gov However, studies on analogous α-fluoroketones and 2-fluorocyclohexanone reveal a more complex picture. nih.govresearchgate.netnih.gov The powerful influence of the adjacent carbonyl group, through electrostatic repulsion between the bond dipoles (C=O and C-F) and other orbital interactions, can significantly alter or even override the classic gauche preference. nih.gov Computational studies on 2-fluorocyclohexanone, for instance, show that while hyperconjugation exists, it does not appear to be the dominant factor in dictating conformational preferences in heterocyclic systems. nih.govresearchgate.net Instead, interactions with the ketone group and other classical steric and electrostatic effects play a more decisive role. nih.govnih.gov

Cyclohexyl Ring Dynamics and Chair-Boat Interconversions

The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. researchgate.netlibretexts.orgwikipedia.org The fluoroacetyl group on this ring can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring.

The cyclohexane ring is not static; it undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature. libretexts.org This process involves passing through higher-energy transition states and intermediates, including the half-chair and the flexible twist-boat conformation. researchgate.netlibretexts.orgnih.gov

For this compound, the two chair conformations (fluoroacetyl group equatorial vs. axial) are not energetically equivalent. The equatorial conformer is expected to be significantly more stable. Computational studies can precisely quantify this energy difference (known as the A-value) and calculate the activation energy for the ring-flip process. Molecular dynamics simulations on substituted cyclohexanes have shown that bulky substituents can lower the energy barrier for ring inversion, leading to more dynamic interconversions between chair and twisted boat conformations. nih.gov

| Parameter | Typical Calculated Value (kcal/mol) | Description |

|---|---|---|

| Chair-Twist Boat Energy Difference | ~5.5 kcal/mol | The energy penalty for the ring to adopt a non-chair conformation. researchgate.net |

| Chair-Flip Activation Energy | ~10-11 kcal/mol | The energy barrier for the interconversion between the two chair forms. libretexts.org |

| Equatorial vs. Axial Preference (ΔG) | > 2 kcal/mol (Estimated) | The free energy difference favoring the equatorial placement of the fluoroacetyl group. |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure and stability of molecules. In this compound, intramolecular NCIs can include hydrogen bonds, steric repulsion, and dipole-dipole interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. nih.govresearchgate.netsemanticscholar.org

QTAIM: This method analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. nih.gov The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), can characterize the interaction as either a shared (covalent) or closed-shell (non-covalent) interaction. nih.govnih.gov

NCI Plots: These provide a visually intuitive way to identify NCIs in real space. They generate surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes).

For this compound, these analyses would likely reveal:

Weak C-H···O and C-H···F Hydrogen Bonds: Specific conformations might be stabilized by weak intramolecular hydrogen bonds between hydrogen atoms on the cyclohexyl ring and the electronegative oxygen or fluorine atoms.

Steric Repulsion: NCI plots would highlight regions of steric clash, for example, between the fluoroacetyl group and axial hydrogens in the less stable axial conformer.

Dipole-Dipole Interactions: The alignment of the C=O and C-F bond dipoles is a key factor in determining conformational stability, and its effect can be analyzed through electrostatic potential maps.

| Interaction Type | Atoms Involved | Effect on Conformation | Computational Analysis Method |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (cyclohexyl) ··· O=C | Stabilizing | QTAIM, NCI Plot |

| Weak Hydrogen Bond | C-H (cyclohexyl) ··· F-C | Stabilizing | QTAIM, NCI Plot |

| Steric Repulsion | (C=O)CH₂F ··· H-C (axial) | Destabilizing (in axial conformer) | NCI Plot |

| Dipole-Dipole Repulsion | C=O ↔ C-F | Destabilizing (in certain rotamers) | Electrostatic Potential Map |

Hydrogen Bonding in Fluorinated and Cyclohexyl Systems

Hydrogen bonding plays a crucial role in determining the structure, stability, and reactivity of molecules. In the context of this compound, both intramolecular and intermolecular hydrogen bonds could be investigated. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. The hydrogen atoms on the cyclohexyl ring, particularly those activated by proximity to the carbonyl group, could act as donors.

Computational methods such as Density Functional Theory (DFT) would be employed to identify and characterize these potential hydrogen bonds. Parameters such as bond lengths, bond angles, and vibrational frequencies would be calculated to confirm the presence and strength of these interactions. The table below illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Hydrogen Bond Analysis for this compound Dimers

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| C-H···F | 2.5 | 150 | -1.5 |

| C-H···O=C | 2.3 | 165 | -2.8 |

This table presents hypothetical data for illustrative purposes.

Halogen Bonding and Other Electrostatic Interactions (e.g., Spodium Bonds)

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. uni.lu While fluorine is the most electronegative element, it is generally a poor halogen bond donor due to the low polarizability of the C-F bond. However, in certain molecular environments, fluorine can participate in such interactions. dntb.gov.ua Computational studies would be essential to determine if the electronic structure of this compound allows for any significant halogen bonding.

Other electrostatic interactions, such as dipole-dipole interactions arising from the polar C=O and C-F bonds, would also significantly influence the molecule's behavior. dntb.gov.ua Molecular electrostatic potential (MEP) maps would be generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into how it interacts with other molecules. Spodium bonds, a type of noncovalent interaction involving Group 12 elements, are not relevant to this molecule.

Dispersion Interactions in Molecular Aggregates

Computational methods, particularly those that include corrections for dispersion, such as DFT-D, would be necessary to accurately model the energetics of these interactions. By analyzing the contributions of dispersion to the total interaction energy, a deeper understanding of the forces driving molecular aggregation can be achieved.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES for a reaction, chemists can identify the most likely reaction pathway, including reactants, products, intermediates, and transition states. nih.gov For a reaction involving this compound, computational methods would be used to calculate the energy of the system at various points along the reaction coordinate.

The transition state, which represents the highest energy point along the reaction pathway, is of particular interest as it governs the reaction rate. youtube.com The table below provides an example of the kind of energetic data that would be obtained from a PES mapping study.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -20.3 |

This table presents hypothetical data for illustrative purposes.

Computational Kinetics and Reactivity Predictions

Once the transition state has been characterized, transition state theory can be used to calculate the reaction rate constant. This allows for a quantitative prediction of the reaction kinetics. Furthermore, various reactivity indices derived from conceptual DFT can be calculated to predict how this compound might react under different conditions. These indices include the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule.

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or biological activity, respectively. While no such studies have been performed on this compound specifically, this approach could be applied to a series of related fluorinated ketones.

To develop a QSRR/QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical model, such as multiple linear regression or partial least squares, would then be used to find a mathematical equation that relates these descriptors to the observed reactivity or activity. Such a model could then be used to predict the properties of new, unsynthesized compounds.

Molecular Modeling and Simulation Techniques

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. amacad.org These methods allow for the exploration of molecular properties and dynamics that may be difficult or impossible to observe experimentally. For a compound like this compound, molecular modeling and simulation can offer significant insights into its conformational preferences, energetic landscape, and potential interactions with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. youtube.com The simulation calculates the trajectory of individual atoms based on a given force field, which describes the potential energy of the system. fau.euyoutube.com This technique can provide a detailed understanding of the dynamic behavior of this compound, including its conformational flexibility and solvent interactions.

Conformational analysis is a key application of MD simulations for understanding α-fluoroketones. Studies on related α-halogenated ketones have shown that the presence of a fluorine atom significantly influences conformational preferences, which in turn can affect reactivity. beilstein-journals.orgbeilstein-journals.org For this compound, MD simulations could elucidate the equilibrium between different rotamers arising from rotation around the C-C bond connecting the cyclohexyl ring and the carbonyl group, as well as the C-C bond between the carbonyl carbon and the fluorinated carbon.

Computational studies on α-fluoroacetophenone, for example, have revealed that the energy minimum in the gas phase is found at an O=C–C–X dihedral angle of approximately 140°. beilstein-journals.org In a polar solvent like ethanol, however, the lowest energy conformation shifts to a cis-conformation with a dihedral angle of 0°. beilstein-journals.org This highlights the importance of solvent effects in determining the conformational landscape, a factor that MD simulations can explicitly model. For this compound, simulations in various solvents could predict how the environment influences the orientation of the fluoroacetyl group relative to the cyclohexyl ring.

The conformational preferences of the cyclohexyl ring itself are also a critical aspect that can be investigated. The chair conformation is generally the most stable for cyclohexane derivatives. researchgate.net However, the presence and orientation of the fluoroethanone substituent could influence the ring's dynamics. Quantum chemical calculations on fluorocyclohexane have shown a thermodynamic equilibrium between axial and equatorial conformers. researchgate.net MD simulations of this compound would allow for the study of the interplay between the substituent's rotational freedom and the ring's conformational state.

| Compound | Environment | Lowest Energy Dihedral Angle (O=C–C–X) |

|---|---|---|

| α-Fluoroacetophenone | Gas Phase | ~140° |

| α-Chloroacetophenone | Gas Phase | ~110° |

| α-Bromoacetophenone | Gas Phase | ~110° |

| α-Fluoroacetophenone | Ethanol (Polar Solvent) | 0° (cis) |

Docking Studies (if applicable to compound interactions, without clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. youtube.com This method is widely used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme, predicting the binding mode and affinity. mdpi.com While no specific biological target for this compound is implied, the principles of docking can be discussed in the context of its potential interactions with other molecules.

Docking studies on α-fluoroketones and cyclohexyl ketones have been performed to understand their interactions with protein active sites. acs.orgnih.gov For instance, a study involving cyclohexyl ketone inhibitors of the Pin1 enzyme used docking to model the compounds within the active site. nih.gov The results showed that each isomer consistently minimized to a trans-diaxial cyclohexane conformation, providing hypotheses about the enzyme's mechanism. nih.gov Similarly, docking studies of this compound could be employed to investigate its potential binding to a hypothetical receptor. Such a study would involve generating a 3D model of the compound and placing it into the binding pocket of the target, followed by a scoring function that estimates the binding affinity.

The results of a docking study are typically presented as a binding score and a predicted binding pose. The score represents the estimated free energy of binding, with lower scores generally indicating stronger binding. The pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target. A recent computational analysis of a series of α-fluoroketones included molecular docking with a common protein receptor site, which revealed comparable docking scores to their analogous α-hydroxyketones. acs.org

For this compound, key interactions would likely involve the carbonyl group, which can act as a hydrogen bond acceptor, and the cyclohexyl ring, which can form hydrophobic interactions. The fluorine atom could also participate in specific interactions, such as C–H···F or C–F···π interactions. acs.org

| Docked Stereoisomer | Total Energy (kcal/mol) | Distance (Cys113–S to C=O) | Angle (Cys113–S···C=O) |

|---|---|---|---|

| (1S,3R,4R)-1 | -3.1 | 4.4 Å | 31° |

| (1R,3R,4R)-2 | -1.2 | 4.5 Å | 29° |

| (1S,3S,4S)-2 | -1.9 | 4.5 Å | 33° |

Advanced Applications and Broader Scientific Impact of 1 Cyclohexyl 2 Fluoroethanone Chemistry

Role as Versatile Synthetic Intermediates

As a synthetic intermediate, 1-Cyclohexyl-2-fluoroethanone offers a powerful combination of functionalities: a reactive carbonyl group, an activated α-carbon, a stereogenic center, and a lipophilic cyclohexane (B81311) scaffold. This unique arrangement allows for its use as a foundational building block in the construction of more elaborate molecular architectures.

The synthesis of complex bioactive molecules often relies on the assembly of smaller, functionalized building blocks. Fluorinated synthons are particularly sought after for their ability to introduce fluorine into specific positions within a larger molecule. Organofluorines are prevalent in a significant percentage of pharmaceuticals and agrochemicals, underscoring the importance of developing fluorinated building blocks. evitachem.comnih.gov The chemistry of polyketide biosynthesis, for example, demonstrates how simple fluorinated units like fluoroacetate (B1212596) can be enzymatically incorporated into complex natural product scaffolds. nih.govnih.gov

In a similar vein, this compound can serve as a precursor for introducing the "fluoro-cyclohexyl" motif. The ketone functionality allows for a variety of transformations, including:

Nucleophilic Addition: Reactions with Grignard or organolithium reagents can generate tertiary alcohols, expanding the carbon skeleton. evitachem.com

Reductive Amination: Conversion into fluorinated amines, such as (R)-1-cyclohexyl-2-fluoroethan-1-amine, provides access to chiral building blocks for peptides and other nitrogen-containing compounds. chemscene.com

Wittig and Related Reactions: Formation of fluorinated alkenes, which are themselves valuable intermediates for further functionalization.

The presence of the fluorine atom adjacent to the carbonyl group influences the reactivity and stereochemical outcome of these reactions, providing routes to complex molecules that would be difficult to access through other synthetic strategies. frontiersin.org

The cyclohexane ring is a ubiquitous structural motif in natural products and synthetic drugs, providing a three-dimensional scaffold that can control the spatial arrangement of functional groups. This compound is a valuable precursor for a wide array of substituted cyclohexane derivatives.

The reactivity of the ketone allows for its conversion into other functional groups, which can then be used to elaborate the molecule further. For instance, reduction of the ketone yields a secondary alcohol, 1-Cyclohexyl-2-fluoroethanol. The stereochemistry of this reduction can often be controlled, leading to specific diastereomers. This is crucial as the biological activity of cyclohexane-containing molecules is highly dependent on the stereochemical relationship between substituents on the ring. The study of nucleophilic substitution reactions on sulfur-substituted cyclohexanone (B45756) acetals highlights the importance of neighboring groups, such as fluorine, in controlling stereoselectivity. researchgate.net

Furthermore, the α-fluoro-ketone moiety can direct metallation or enolate formation, allowing for the introduction of additional substituents onto the cyclohexane ring with regiochemical control. This versatility makes it a key starting material for creating libraries of cyclohexane-derived compounds for screening in drug discovery programs.

| Transformation of Ketone Group | Resulting Functional Group | Potential Application | Relevant Research Area |

|---|---|---|---|

| Reduction | Secondary Alcohol | Synthesis of chiral ligands, esters | Asymmetric Synthesis |

| Nucleophilic Addition | Tertiary Alcohol | Creation of C-C bonds, complex scaffolds | Organometallic Chemistry |

| Reductive Amination | Amine | Synthesis of bioactive amines, amides | Medicinal Chemistry chemscene.com |

| Wittig Olefination | Alkene | Formation of fluorinated alkenes | Alkene Synthesis researchgate.net |

Contributions to Catalysis and Methodology Development

The demand for efficient and selective methods to synthesize compounds like this compound has spurred significant innovation in synthetic methodology, particularly in the areas of catalytic fluorination and multi-component reactions.

The synthesis of α-fluoro-ketones has historically presented challenges, often requiring harsh reagents. The development of modern electrophilic N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), has been a major advance. mdpi.com The pursuit of enantiomerically pure fluorinated compounds has driven the design of catalytic asymmetric fluorination methods.

Research in this area focuses on using chiral catalysts, often based on transition metals complexed with chiral ligands, to control the stereochemical outcome of the fluorination reaction. mdpi.com For example, highly enantioselective methods have been developed for the α-fluorination of β-keto esters using europium(III) catalysts with chiral pybox ligands. mdpi.com While not directly employing this compound as a substrate, the development of these protocols is essential for its enantioselective synthesis and the synthesis of related chiral fluorinated molecules. These methodologies contribute to a broader toolkit that organic chemists can use to create complex molecules with precise control over their three-dimensional structure.

| Fluorinating Agent Type | Example(s) | Key Characteristic | Reference |

|---|---|---|---|

| Molecular Fluorine | F₂ | Highly reactive, hazardous | beilstein-journals.org |

| Electrophilic N-F Reagents | NFSI, Selectfluor® | Easier to handle, selective | mdpi.combeilstein-journals.org |

| Pyridone-based | 1-fluoro-2-pyridone | Higher efficiency than early N-F agents | beilstein-journals.org |

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.nettcichemicals.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. researchgate.netnih.gov

This compound is an excellent candidate for use in MCRs. The ketone functionality can participate in well-known MCRs such as:

The Ugi Reaction: A four-component reaction involving a ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide.

The Passerini Reaction: A three-component reaction between a ketone, an isocyanide, and a carboxylic acid to produce an α-acyloxy carboxamide. nih.govajrconline.org

By using this compound in these reactions, chemists can efficiently synthesize complex molecules that contain the fluorinated cyclohexane scaffold. This approach is particularly useful in drug discovery for creating large libraries of diverse compounds for biological screening, saving significant time and resources compared to traditional multi-step linear synthesis. researchgate.net

Fundamental Insights into Fluorine and Cyclohexane Chemistry

The study of relatively simple molecules like this compound provides fundamental insights that advance the broader field of organic chemistry. The interplay between the fluorine atom and the cyclohexane ring offers a rich platform for investigating principles of reactivity, stereochemistry, and conformation.

The high electronegativity of the fluorine atom significantly influences the electronic properties of the adjacent carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This electronic effect can alter reaction rates and even change the course of a reaction compared to its non-fluorinated analog.

Furthermore, the conformational preferences of the cyclohexane ring are affected by the presence of substituents. ccsenet.org A fluorine atom, though small, has distinct steric and electronic requirements that influence the equilibrium between different chair conformations of the ring. Understanding these conformational biases is critical for predicting the stereochemical outcome of reactions and for designing molecules that can adopt a specific shape to interact with biological targets. researchgate.net Mechanistic studies on related cyclohexanone systems, such as cycloaddition reactions, provide a theoretical framework for predicting reactivity and regioselectivity, contributing to the fundamental understanding of chemical transformations. researchgate.net

Understanding of Stereoelectronic Effects of Fluorine on Molecular Properties and Reactivity

The fluorine atom in this compound exerts powerful stereoelectronic effects that are crucial for understanding its chemical behavior. As the most electronegative element, fluorine introduces a strong inductive effect and can participate in hyperconjugative interactions that dictate conformational preferences and reactivity. beilstein-journals.orgnih.gov

In molecules like this compound, hyperconjugation involves the donation of electron density from a filled bonding orbital (e.g., a σ C-H bond) into an adjacent empty antibonding orbital (e.g., the σ* C-F orbital). nih.gov This interaction is geometrically dependent and stabilizes conformations where the donor and acceptor orbitals are properly aligned, a phenomenon often referred to as the gauche effect. nih.gov

Furthermore, the interaction between the fluorine atom's lone pairs and the carbonyl group's π* antibonding orbital can influence the carbonyl's reactivity. beilstein-journals.org However, computational studies on the analogous compound, α-fluoroacetophenone, reveal that the conformational preferences can limit this orbital overlap. beilstein-journals.org For instance, in polar solvents, conformations where the C-F bond is in the same plane as the C=O bond are favored, which prevents such orbital interactions. beilstein-journals.org

Research comparing α-fluoroacetophenone with its chloro- and bromo- analogs in sodium borohydride (B1222165) reductions showed that the fluoro derivative is surprisingly less reactive. beilstein-journals.org This counterintuitive result, defying simple electronegativity arguments, is attributed to stereoelectronic factors. The reactive conformations, where the carbon-halogen bond is orthogonal to the carbonyl group for optimal orbital overlap, are energetically disfavored for fluorine compared to chlorine or bromine. beilstein-journals.orgresearchgate.netbrighton.ac.uk This highlights how the subtle interplay of stereoelectronics, governed by the fluorine atom, can finely tune a molecule's reactivity. beilstein-journals.org

Elucidation of Conformational Preferences and Ring Dynamics in Cyclohexyl Systems

The conformational landscape of this compound is complex, involving the dynamics of the cyclohexyl ring and the rotational freedom around the bonds connecting it to the fluoroethanone moiety. The cyclohexyl ring itself predominantly adopts a stable chair conformation to minimize steric and torsional strain. semanticscholar.orgacs.org However, the presence of bulky substituents can lower the energy barrier for ring inversion, leading to dynamic interconversion between chair and twist-boat forms. semanticscholar.orgnih.gov